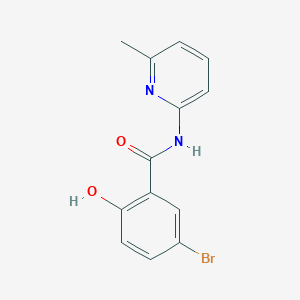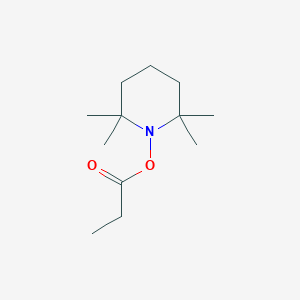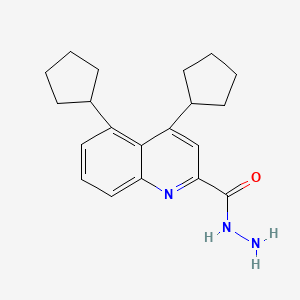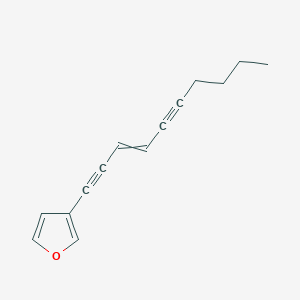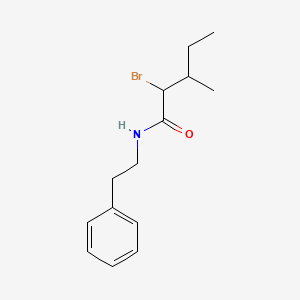
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide is an organic compound with the molecular formula C13H18BrNO This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide typically involves the bromination of 3-methyl-N-(2-phenylethyl)pentanamide. This can be achieved through the reaction of 3-methyl-N-(2-phenylethyl)pentanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-methyl-N-(2-phenylethyl)pentanamide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, usually in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 3-methyl-N-(2-phenylethyl)pentanamide derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 3-methyl-N-(2-phenylethyl)pentanamide.
Oxidation Reactions: Products can vary depending on the specific oxidizing agent and conditions used, but may include carboxylic acids, ketones, or aldehydes.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-methyl-N-(2-phenylethyl)butanamide
- 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
- 2-Bromo-N-methyl-N-phenylacetamide
Uniqueness
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide is unique due to its specific combination of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound for various research applications.
Propiedades
Número CAS |
917887-55-9 |
|---|---|
Fórmula molecular |
C14H20BrNO |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-3-11(2)13(15)14(17)16-10-9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,17) |
Clave InChI |
RIEONHBXKBZVQE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NCCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



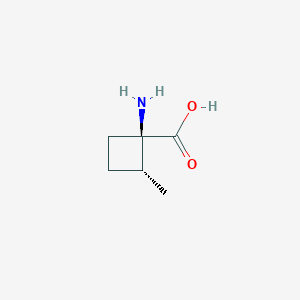
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
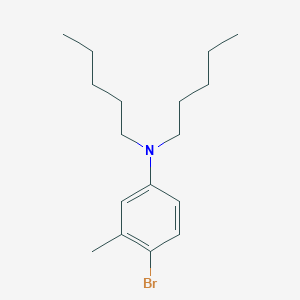
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
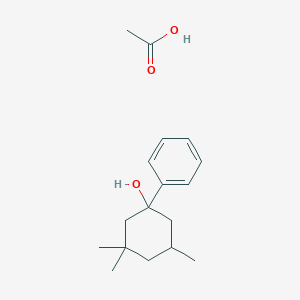
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
